2,3-DCPE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

The synthesis of 2,3-DCPE involves the reaction of 2,3-dichlorophenol with 3-chloropropylamine, followed by the addition of ethylene oxide to form the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

2,3-DCPE undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the specific conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorinated positions of the phenyl ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Efficacy in Cancer Models

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of 2,3-DCPE across various cancer cell lines. For example:

- DLD-1 Cells : Exposure to 20 µM of this compound resulted in significant apoptosis and cell cycle arrest .

- A549 Cells : Similar effects were observed with marked activation of apoptotic markers following treatment .

The compound’s effectiveness was notably higher in cancer cells compared to normal human fibroblast cells (NHFBs), underscoring its selective action against malignant cells .

Case Study 1: Colon Cancer

In a study involving DLD-1 colon cancer cells treated with 20 µM of this compound for varying durations (8 to 32 hours), researchers noted a time-dependent increase in S phase arrest and DNA damage markers (phosphorylated H2A.X). This suggests that prolonged exposure enhances the compound's efficacy in inducing cellular stress responses associated with DNA damage .

Case Study 2: Lung Cancer

Another investigation focused on A549 lung cancer cells treated similarly with this compound. The results indicated significant apoptosis characterized by the activation of caspases and the release of cytochrome c into the cytosol. This provides further evidence supporting the role of this compound as a potent pro-apoptotic agent in lung cancer therapy .

作用機序

The mechanism by which 2,3-DCPE exerts its effects involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway . This pathway is crucial for the induction of S-phase arrest and apoptosis in cancer cells. The compound upregulates phosphorylated H2A histone family member X, a biomarker of DNA damage, and increases the levels of checkpoint kinase 1 (Chk1) while decreasing the expression of M-phase inducer phosphatase 1 (Cdc25A) . These molecular changes lead to cell cycle arrest and apoptosis.

類似化合物との比較

2,3-DCPE is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells . Similar compounds include:

Bis(dicyclohexylphosphino)ethane: An organophosphorus compound used as a ligand in coordination chemistry.

Bis(diphenylphosphino)ethane nickel polychloridophenylthiolate: A nickel complex used in various catalytic processes.

These compounds, while similar in some chemical properties, do not exhibit the same biological activity as this compound, highlighting its uniqueness in the field of cancer research.

生物活性

2,3-Dichlorophenyl-ethanol (2,3-DCPE) is a compound of significant interest in cancer research due to its pro-apoptotic properties and selective action against cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound is chemically defined as 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride. It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. The compound's efficacy is primarily attributed to its ability to downregulate Bcl-XL protein expression and activate apoptosis pathways.

Induction of Apoptosis

Research indicates that this compound induces apoptosis through several mechanisms:

- Caspase Activation : Treatment with this compound leads to the cleavage and activation of key caspases (caspase-8, caspase-9, and caspase-3) in cancer cells but not in normal human fibroblasts (NHFBs). This suggests a targeted mechanism that preferentially affects malignant cells .

- Bcl-XL Downregulation : The compound significantly reduces Bcl-XL protein levels in cancer cells. This downregulation is critical as Bcl-XL is known to inhibit apoptosis; thus, its reduction promotes cell death in cancerous tissues .

- S-phase Arrest : In addition to apoptosis induction, this compound has been shown to cause S-phase arrest in the cell cycle. It activates the ATM/ATR-Chk1-Cdc25A pathway, leading to DNA damage response and subsequent cell cycle regulation .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been demonstrated across various human cancer cell lines. The following table summarizes its effects:

| Cell Line | IC50 (μM) | Apoptosis Induction | Comments |

|---|---|---|---|

| LoVo (Colon) | 0.89 | Yes | Most sensitive to this compound |

| DLD-1 (Colon) | 1.95 | Yes | Significant apoptosis observed |

| A549 (Lung) | 2.69 | Yes | Caspase activation noted |

| NHFB (Normal) | 12.6 | No | Minimal effect on normal fibroblasts |

The IC50 values indicate the concentration at which 50% of the cells are inhibited or killed. Notably, the much higher IC50 value for NHFBs suggests that normal cells are significantly less affected by this compound compared to cancer cells .

Study on Apoptosis Induction

In a pivotal study by Wu et al., it was demonstrated that treatment with 20 μM of this compound resulted in approximately 16% apoptosis in DLD-1 cells compared to only about 4% in Bcl-XL overexpressing DLD-1/Bcl-XL cells. This finding underscores the role of Bcl-XL in mediating resistance to apoptosis induced by this compound .

S-phase Arrest Mechanism

A recent investigation revealed that this compound induces S-phase arrest by upregulating phosphorylated H2A histone family member X and activating checkpoint kinases like Chk1. The study showed that the use of ATM/ATR inhibitors such as wortmannin and caffeine partially abrogated this arrest but had limited impact on apoptosis induction .

特性

分子式 |

C11H15Cl2NO2 |

|---|---|

分子量 |

264.14 g/mol |

IUPAC名 |

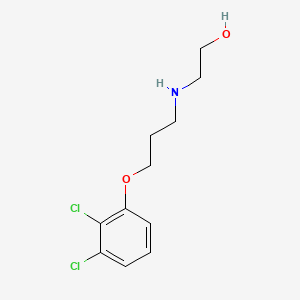

2-[3-(2,3-dichlorophenoxy)propylamino]ethanol |

InChI |

InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2 |

InChIキー |

QVEIRCZEBQRCTR-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO |

同義語 |

2,3-DCPE 2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。